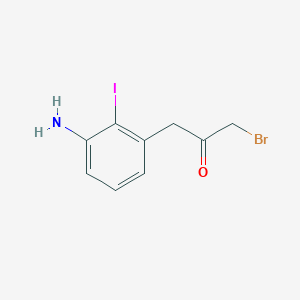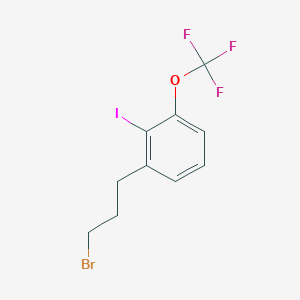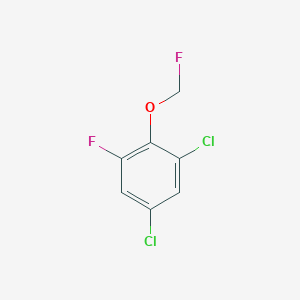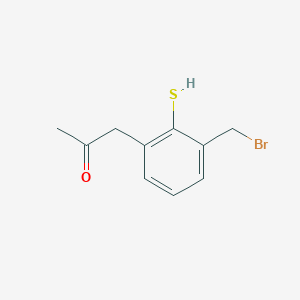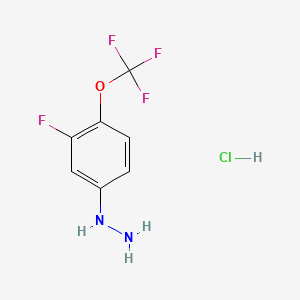
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is known for its unique chemical structure, which includes both fluorine and trifluoromethoxy groups. This compound is often used as an organic building block in various chemical syntheses and has applications in the synthesis of pyrazole-containing bisphosphonate esters .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylhydrazine hydrochloride: Similar in structure but lacks the fluorine atom at the 3-position.
4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Phenylhydrazine hydrochloride: Lacks both the fluorine and trifluoromethoxy groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7ClF4N2O |
|---|---|
Molecular Weight |
246.59 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
IRTGOAAWECOJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)OC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


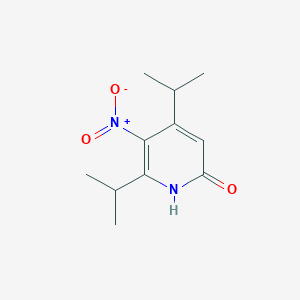

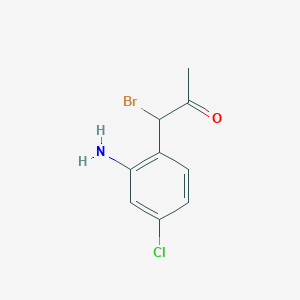

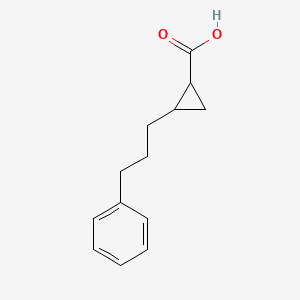
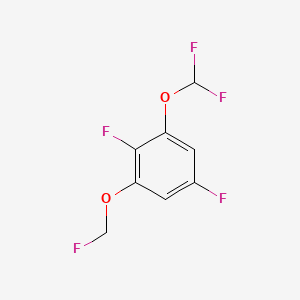

![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)

